molecular formula C7H5Cl2NO2S B1301066 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid CAS No. 80542-50-3

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Cat. No. B1301066
CAS RN: 80542-50-3
M. Wt: 238.09 g/mol
InChI Key: RMEPHJNBCRKTHN-UHFFFAOYSA-N
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Description

The compound "2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid" is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, there are several related compounds that have been synthesized and evaluated for their biological activities. For instance, 2-aryl(pyrrolidin-4-yl)acetic acids have been found to act as potent agonists of sphingosine-1-phosphate (S1P) receptors, which are important in the regulation of lymphocyte counts in peripheral blood .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and starting materials. For example, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid was achieved by reacting 2-hydroxypyridine with chloroacetic acid in a basic aqueous solution . Similarly, (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with anhydrides followed by Michael addition . These methods suggest that the synthesis of "2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid" could potentially involve similar starting materials and reactions, such as the use of chloroacetic acid and a dichloropyridine derivative.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid was determined using single crystal X-ray diffraction, revealing a monoclinic system with specific space group parameters . The molecular conformations of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on NMR spectral and X-Ray data . These studies provide insights into the possible molecular structure of "2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid," which may also be characterized by similar techniques to determine its conformation and crystallography.

Chemical Reactions Analysis

The related compounds synthesized in the studies have been involved in various chemical reactions. For example, the formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective . Additionally, [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives were synthesized and tested for antimycobacterial activity, indicating that these compounds can undergo further chemical modifications to yield biologically active derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through elemental analysis, IR spectrum, NMR spectroscopy, and X-ray diffraction . Quantum-chemical calculations were also performed to understand the electronic properties of the compounds . These analyses are crucial for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents. The same methods could be applied to "2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid" to determine its properties and suitability for further development.

Safety And Hazards

The safety information available indicates that “2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid” is an irritant .

properties

IUPAC Name

2-(2,6-dichloropyridin-4-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2S/c8-5-1-4(2-6(9)10-5)13-3-7(11)12/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEPHJNBCRKTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371120
Record name [(2,6-Dichloropyridin-4-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

CAS RN

80542-50-3
Record name [(2,6-Dichloropyridin-4-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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